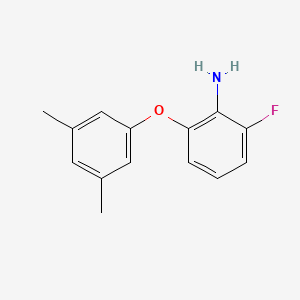

2-(3,5-Dimethylphenoxy)-6-fluoroaniline

Description

2-(3,5-Dimethylphenoxy)-6-fluoroaniline (CAS: 68885-46-1) is a fluorinated aniline derivative featuring a 3,5-dimethylphenoxy substituent at the 2-position and a fluorine atom at the 6-position of the aniline ring. This compound, with a purity of 97%, was previously available for research but is now discontinued . Its structure combines aromatic ether and fluoroaniline moieties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-6-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-9-6-10(2)8-11(7-9)17-13-5-3-4-12(15)14(13)16/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQZUKJEAHZYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-6-fluoroaniline typically involves the reaction of 3,5-dimethylphenol with 6-fluoroaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 6-fluoroaniline . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-6-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.

Major Products

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(3,5-Dimethylphenoxy)-6-fluoroaniline can be achieved through several methodologies. Notably, metal- and solvent-free methods have been explored to improve yield and efficiency. For instance, a study demonstrated a double Friedel-Crafts reaction that yielded high amounts of aniline-based triarylmethanes, which are pivotal in synthesizing compounds like this compound .

Table 1: Synthesis Conditions for this compound

| Methodology | Yield (%) | Reaction Time (hours) | Catalyst Used |

|---|---|---|---|

| Double Friedel-Crafts | 71-90 | 1.5 - 3 | NTf2 anion |

| Iron(III)-catalyzed | Varies | Varies | Iron(III) salts |

| Trifluoromethylation | Varies | Varies | CuI |

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. The trifluoromethyl group often enhances pharmacokinetic properties due to increased lipophilicity, allowing better cell membrane penetration . This characteristic is particularly beneficial in drug design.

Case Study: Anticancer Activity

A derivative of this compound was tested for anticancer properties against various cancer cell lines. The results showed a promising inhibitory effect on cell proliferation, suggesting potential as a lead compound in cancer therapy .

Industrial Applications

In addition to pharmaceutical applications, this compound finds utility in the agrochemical sector. Its derivatives have been explored as herbicides and insecticides due to their ability to disrupt biological processes in pests.

Table 2: Agrochemical Applications of Related Compounds

| Compound | Application Type | Mechanism of Action |

|---|---|---|

| Trifluoromethylated Anilines | Herbicide | Inhibition of photosynthesis |

| Sulfonamide Derivatives | Insecticide | Disruption of neurotransmitter function |

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-6-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features—a fluoroaniline core and a substituted phenoxy group—are shared with other derivatives. Below is a comparative analysis:

Table 1: Comparison of 2-(3,5-Dimethylphenoxy)-6-fluoroaniline and Related Compounds

Substituent-Driven Property Differences

- In contrast, 2-(difluoromethylsulphonyl)-6-fluoroaniline () features a strongly electron-withdrawing sulphonyl group, which may increase reactivity in nucleophilic substitution or cross-coupling reactions .

- Applications: The sulphonyl derivative () is explicitly highlighted for its versatility in drug and agrochemical synthesis, likely due to its polarizable sulphonyl group.

- Stability and Handling: Both compounds require careful storage (cool, dry conditions) and protective equipment during handling . The dimethylphenoxy derivative’s stability under oxidative conditions may differ due to its ether linkage versus the sulphonyl group’s robustness.

Pharmacopeial Analogues ()

Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-...acetamide () share the 2,6-dimethylphenoxy motif but are integrated into larger, chiral acetamide frameworks. These derivatives are intermediates in pharmacopeial syntheses, emphasizing their role in complex molecule construction rather than standalone applications .

Research Implications and Limitations

- Data Gaps: Detailed physicochemical data (e.g., solubility, logP) for this compound are absent in the provided evidence, limiting direct performance comparisons.

- Synthetic Utility: The sulphonyl analogue () may offer broader synthetic flexibility due to its reactive sulphonyl group, whereas the dimethylphenoxy derivative’s ether linkage could favor stability in specific environments.

Biological Activity

2-(3,5-Dimethylphenoxy)-6-fluoroaniline, a compound with a complex molecular structure, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 219.24 g/mol

- CAS Number : 1183979-76-1

The compound features a fluoroaniline structure substituted with a dimethylphenoxy group, which may influence its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and bacterial growth.

- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways critical for cellular function.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

Here is a summary of the biological activities reported for this compound:

| Activity Type | Target/Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12 | |

| Anticancer | L1210 mouse leukemia cells | 15 | |

| Receptor Binding | Dopamine D2 receptor | High affinity |

Case Studies

-

Anticancer Properties :

A study evaluated the effects of various anilines on L1210 mouse leukemia cells. Results indicated that this compound inhibited cell proliferation significantly, with an IC50 value of 15 µM. This suggests its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest . -

Antibacterial Activity :

In another investigation, the compound was tested against E. coli and exhibited notable antibacterial effects with an IC50 value of 12 µM. This positions it as a candidate for further development in treating bacterial infections .

Research Findings

Recent research has highlighted the following findings regarding the compound:

- The presence of the dimethylphenoxy group enhances its lipophilicity, potentially improving cell membrane permeability and biological activity.

- Fluorination at the aniline position appears to increase binding affinity for certain targets, making it a crucial modification for its pharmacological profile .

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-Dimethylphenoxy)-6-fluoroaniline, and how do electron-donating substituents influence reaction conditions?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example:

- Phenoxy group introduction : Reacting 3,5-dimethylphenol with a fluorinated nitrobenzene derivative under reflux with a strong base (e.g., KOH or NaH) to form the phenoxy linkage. Electron-donating methyl groups on the phenol reduce its acidity, necessitating harsher conditions (e.g., prolonged reflux) to deprotonate the hydroxyl group .

- Nitro reduction : Reducing the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Q. Key considerations :

- Steric hindrance from the 3,5-dimethyl groups may slow coupling efficiency.

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard methodologies include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to fluorine exhibit splitting due to ¹⁹F coupling).

- HPLC-MS : To assess purity (>95%) and detect trace impurities.

- Elemental analysis : Validate empirical formula (C₁₄H₁₄FNO).

- X-ray crystallography : For unambiguous structural confirmation (if crystalline).

Note : Fluorine’s electronegativity may complicate interpretation; use deuterated solvents (e.g., CDCl₃) to avoid signal overlap.

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for derivatives of this compound, and how can pH adjustments during purification improve outcomes?

- Challenge : Electron-donating methyl groups increase electron density on the aromatic ring, reducing electrophilicity and slowing subsequent reactions (e.g., acylation or sulfonation).

- Solution : Use Lewis acids (e.g., AlCl₃) to activate the ring or employ high-temperature microwave-assisted synthesis.

- Purification : Adjust pH to 5–6 during filtration to prevent salt formation (e.g., protonation of amine groups in acidic media), which improves yield by minimizing product loss .

Q. How do steric and electronic effects of the 3,5-dimethylphenoxy group influence reactivity in cross-coupling reactions?

- Electronic effects : Methyl groups donate electrons via resonance, deactivating the ring toward electrophilic substitution but activating it toward nucleophilic or radical pathways.

- Steric effects : The 3,5-dimethyl arrangement creates steric hindrance, favoring para-substitution in subsequent reactions.

- Example : In Suzuki-Miyaura couplings, the fluorinated aniline’s boron partner (e.g., aryl boronic acid) may require bulky ligands (e.g., SPhos) to mitigate steric clashes .

Q. What strategies are effective for designing bioisosteric analogs of this compound?

- Fluorine replacement : Substitute fluorine with chlorine or trifluoromethyl groups to modulate lipophilicity and metabolic stability.

- Phenoxy group modification : Replace dimethylphenoxy with a heterocycle (e.g., pyridyloxy) to enhance binding affinity.

- Computational guidance : Use DFT calculations to predict electronic properties and docking studies to assess target interactions (e.g., agrochemical targets like triazine derivatives ).

Methodological Tables

Q. Table 1. Reaction Optimization for Phenoxy Coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.